(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring with two methyl groups attached to the nitrogen atom at the 4-position and an amino group at the 3-position. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The compound is classified as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. It can be sourced from chemical suppliers or synthesized in laboratory settings. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, which can enhance its solubility in water and stability in storage.
The synthesis of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride typically involves several steps:
This multi-step process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride is C₇H₁₈Cl₂N₂. Its structure features:
The stereochemistry is defined by the (3R,4R) notation, indicating specific spatial arrangements around the chiral centers in the molecule.
(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride can participate in various chemical reactions typical for amines:
These reactions are essential for modifying the compound for specific applications in drug development.
The mechanism of action of (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride primarily relates to its interaction with biological targets such as receptors or enzymes. As a piperidine derivative, it may exhibit activity on neurotransmitter systems, potentially influencing mood, cognition, or motor functions.
Further research is necessary to elucidate its precise mechanism and therapeutic potential.
(3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride has several potential applications:
Molecular Architecture: The compound (CAS 1206825-53-7) has the systematic name (3R,4R)-N,4-dimethylpiperidin-3-amine dihydrochloride, with molecular formula C₇H₁₈Cl₂N₂ and molecular weight 201.135 g/mol. Its structure features a piperidine ring with methyl groups at the nitrogen (N-methyl) and C4 position, plus an amine at C3, forming two chiral centers [1] .
Stereochemical Features:
Table 1: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 201.135 g/mol | - |
Melting Point | 249–251°C | - |
Solubility | Slightly soluble in water | 20°C |
Soluble in DMSO, methanol | Heated/sonicated | |
Storage Stability | 2–8°C under inert gas (N₂/Ar) | Long-term |
Chirality | >98% ee (enantiomeric excess) | Typical commercial purity |
Salt Form Rationale: The dihydrochloride salt improves crystallinity, water solubility, and shelf-life compared to the free base. However, comparative stability studies indicate acetate salts of related intermediates (e.g., 1-benzyl analogs) offer superior stability in accelerated testing [1] [8].
Early Routes (Pre-2010): Initial syntheses relied on classical resolution of racemic mixtures using chiral acids like tartaric acid derivatives. This process suffered from low yields (<30%) and required multiple crystallization steps to achieve acceptable enantiopurity [2] .
Key Methodological Advances:1. Reductive Amination Protocols (2010s):- Diastereoselective reduction of iminium intermediates with NaBH₄ or LiAlH₄- Enabled 70–75% yields but required chiral auxiliaries 2. Catalytic Asymmetric Hydrogenation (2015–Present):- Rhodium-DuPhos complexes achieving >90% ee- Continuous flow hydrogenation increasing throughput [1] [8]
Industrial Optimization: Modern routes emphasize:
Table 2: Evolution of Synthetic Approaches
Time Period | Primary Method | Yield | ee (%) | Key Limitation |
---|---|---|---|---|
2005–2010 | Diastereomeric salt resolution | 25–30% | 90–95 | Low yield, high waste |
2011–2018 | Chiral auxiliary-assisted synthesis | 65–70% | 97–99 | Costly chiral reagents |
2019–Present | Catalytic asymmetric hydrogenation | 85–90% | >99 | Catalyst handling requirements |
Mechanistic Basis: The compound’s piperidine scaffold mimics the transition state of JAK-bound ATP. The (3R,4R) configuration positions the N-methyl group to form critical hydrophobic interactions with JAK1’s Leu959 and Gly1020 residues, while the protonated nitrogen facilitates salt bridging with Glu966 [1] [9].
Tofacitinib Synthesis: This intermediate undergoes three critical transformations:
Synthetic Efficiency Metrics:
Table 3: Clinical Impact Through Intermediate Optimization
JAK Inhibitor | Therapeutic Application | Role of Intermediate | Production Scale |
---|---|---|---|
Tofacitinib | Rheumatoid arthritis, Ulcerative colitis | Core chiral building block | >100 tons/year |
Analogs in development | Psoriasis, Alopecia areata | Template for structure-activity relationship (SAR) | Pilot scale (1–10 kg) |
Beyond Tofacitinib: The intermediate’s versatility extends to next-generation JAK inhibitors. Modifications at the C3 amine position generate analogs with improved JAK1 selectivity (e.g., upadacitinib derivatives), reducing JAK2-associated side effects [9].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1